molecular formula C25H19F5N4O4 B12433303 2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid

Cat. No.: B12433303
M. Wt: 534.4 g/mol
InChI Key: OTKTZEZTFCAULO-DEOSSOPVSA-N
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Description

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including difluorophenyl, pyrazinyl, and trifluoroethyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H19F5N4O4

Molecular Weight

534.4 g/mol

IUPAC Name

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid

InChI

InChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1

InChI Key

OTKTZEZTFCAULO-DEOSSOPVSA-N

Isomeric SMILES

C1C[C@](C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F

Canonical SMILES

C1CC(C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F

Origin of Product

United States

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